Vasoactive intestinal peptide (22-28) Vasoactive intestinal peptide (22-28)
Brand Name: Vulcanchem
CAS No.: 47900-24-3
VCID: VC3880623
InChI: InChI=1S/C38H62N10O11/c1-7-20(6)31(38(59)46-26(13-19(4)5)34(55)43-24(32(42)53)15-29(40)51)48-37(58)28(17-49)47-36(57)27(16-30(41)52)45-35(56)25(12-18(2)3)44-33(54)23(39)14-21-8-10-22(50)11-9-21/h8-11,18-20,23-28,31,49-50H,7,12-17,39H2,1-6H3,(H2,40,51)(H2,41,52)(H2,42,53)(H,43,55)(H,44,54)(H,45,56)(H,46,59)(H,47,57)(H,48,58)/t20-,23-,24-,25-,26-,27-,28-,31-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N
Molecular Formula: C38H62N10O11
Molecular Weight: 835 g/mol

Vasoactive intestinal peptide (22-28)

CAS No.: 47900-24-3

Cat. No.: VC3880623

Molecular Formula: C38H62N10O11

Molecular Weight: 835 g/mol

* For research use only. Not for human or veterinary use.

Vasoactive intestinal peptide (22-28) - 47900-24-3

Specification

CAS No. 47900-24-3
Molecular Formula C38H62N10O11
Molecular Weight 835 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]butanediamide
Standard InChI InChI=1S/C38H62N10O11/c1-7-20(6)31(38(59)46-26(13-19(4)5)34(55)43-24(32(42)53)15-29(40)51)48-37(58)28(17-49)47-36(57)27(16-30(41)52)45-35(56)25(12-18(2)3)44-33(54)23(39)14-21-8-10-22(50)11-9-21/h8-11,18-20,23-28,31,49-50H,7,12-17,39H2,1-6H3,(H2,40,51)(H2,41,52)(H2,42,53)(H,43,55)(H,44,54)(H,45,56)(H,46,59)(H,47,57)(H,48,58)/t20-,23-,24-,25-,26-,27-,28-,31-/m0/s1
Standard InChI Key RYKYGUXOTPFKLK-LJDKVGDASA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
SMILES CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N
Canonical SMILES CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N

Introduction

Chemical Identity and Structural Features

VIP(22-28) corresponds to residues 22–28 of the full-length VIP peptide, with the amino acid sequence Tyr-Leu-Asn-Ser-Ile-Leu-Asn (YLNSILN) . The fragment has a molecular weight of 847.97 g/mol and a theoretical isoelectric point (pI) of 5.3, reflecting its polar uncharged side chains . Unlike the full-length VIP, which adopts an α-helical conformation from residues 7–28, VIP(22-28) lacks secondary structure in isolation but may form transient β-sheet motifs upon receptor binding .

Table 1: Structural Properties of VIP(22-28)

PropertyValue/DescriptionSource
SequenceYLNSILN
Molecular Weight847.97 g/mol
Isoelectric Point (pI)5.3Calculated
Receptor Binding SiteVPAC1 N-terminal ectodomain

Biosynthesis and Proteolytic Processing

VIP(22-28) is generated through post-translational cleavage of full-length VIP at paired basic residues (Arg-Lys at positions 21–22) . In rat brain extracts, VIP(22-28) constitutes 30–35% of total carboxy-terminal immunoreactivity, coexisting with intermediate fragments (e.g., VIP(18-28)) . Solid-phase peptide synthesis remains the primary method for laboratory production, enabling precise control over stereochemistry and purity .

Receptor Interactions and Signaling Mechanisms

VIP(22-28) binds selectively to the VPAC1 receptor, a class B GPCR, via interactions with its N-terminal ectodomain (N-ted) . Photolabeling studies reveal that:

  • Tyr²² forms hydrogen bonds with Lys¹²⁷ and Cys¹²² of VPAC1 .

  • Leu²⁸ engages in hydrophobic interactions with Gly¹¹⁶ and Asp¹⁰⁷ .

These contacts stabilize a ligand-receptor complex that activates Gαs-coupled pathways, elevating intracellular cAMP and modulating protein kinase A (PKA) . Unlike full-length VIP, the fragment exhibits reduced efficacy in recruiting β-arrestin, suggesting biased signaling .

Biological Activities and Physiological Roles

Neuromodulation

VIP(22-28) colocalizes with full-length VIP in hypothalamic and hippocampal neurons, implicating it in synaptic plasticity . At nanomolar concentrations, it enhances NMDA receptor currents via VPAC1-dependent PKA activation, potentiating hippocampal long-term potentiation (LTP) .

Immunomodulation

The fragment inhibits NADPH oxidase (NOX2)-mediated reactive oxygen species (ROS) production in monocytes by suppressing ERK1/2 and p38 MAPK phosphorylation . This anti-inflammatory effect is abolished by VPAC1 antagonists, underscoring receptor specificity .

Table 2: Key Biological Functions of VIP(22-28)

FunctionMechanismPhysiological ImpactSource
Neuroprotection↑ NMDA receptor activityEnhanced synaptic plasticity
Anti-inflammatory↓ ERK/p38 → ↓ p47phox phosphorylationReduced ROS production
Smooth muscle relaxationcAMP-dependent PKA activationVasodilation, GI motility

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator